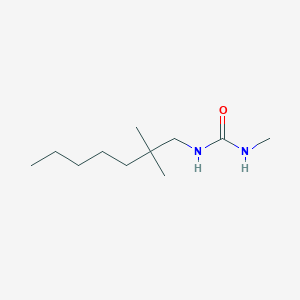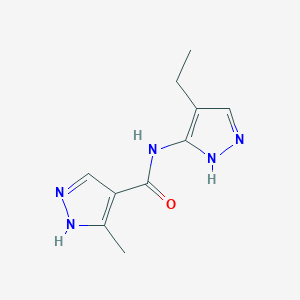![molecular formula C11H21N3O B6647989 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647989.png)
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is a complex organic compound that features both an imidazole ring and an amino alcohol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol typically involves the reaction of 1-methylimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position of the imidazole ring. This is followed by the reaction with an appropriate amine to form the amino alcohol structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the molecule.
科学研究应用
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol involves its interaction with various molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
3-Methyl-1H-imidazole-4-carboxylic acid: Another imidazole derivative with different functional groups.
2-Methylimidazole: A structural isomer with similar reactivity.
Uniqueness
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is unique due to its combination of an imidazole ring and an amino alcohol structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler imidazole derivatives.
属性
IUPAC Name |
3-methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-8-15)13-9-10-12-6-7-14(10)3/h6-7,13,15H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEREFXDOPLKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=NC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-2-amine](/img/structure/B6647914.png)

![6-(2-hydroxypentylamino)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B6647934.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6647940.png)
![N-[(3-methyltriazol-4-yl)methyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B6647949.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B6647957.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methylpyridin-2-one](/img/structure/B6647987.png)
![3-(1H-indol-3-yl)-N-[2-(2-methylprop-2-enoxy)ethyl]propanamide](/img/structure/B6647997.png)
![2-bromo-6-fluoro-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B6647999.png)
![3-[(2,6-Dimethylphenyl)methylamino]butanenitrile](/img/structure/B6648000.png)
![5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6648011.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)
![4-[(2-Methoxypropanoylamino)methyl]benzoic acid](/img/structure/B6648028.png)
